
1-(benzenesulfonyl)-N-methylpiperidine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(benzenesulfonyl)-N-methylpiperidine-3-carboxamide is a chemical compound that has been extensively studied for its potential use in scientific research. It is commonly referred to as Boc-Pip, and it belongs to the class of compounds known as piperidines. This compound has been shown to have a range of biochemical and physiological effects, and it is therefore of interest to researchers in various fields.
作用机制
The mechanism of action of Boc-Pip is not fully understood, but it is believed to act as a nucleophile in chemical reactions. The sulfonyl group in Boc-Pip is electron-withdrawing, which makes the nitrogen atom in the piperidine ring more nucleophilic. This increased nucleophilicity allows Boc-Pip to react with a variety of electrophiles, including carboxylic acids, aldehydes, and ketones.
Biochemical and Physiological Effects:
Boc-Pip has been shown to have a range of biochemical and physiological effects. One of the key effects of Boc-Pip is its ability to inhibit the activity of enzymes that are involved in the breakdown of peptides. This inhibition can lead to an increase in the half-life of peptides in the body, which can enhance their biological activity. Boc-Pip has also been shown to have anti-inflammatory and analgesic effects, which make it of interest to researchers studying pain management and inflammation.
实验室实验的优点和局限性
One of the key advantages of using Boc-Pip in lab experiments is its versatility. Boc-Pip can be used in a wide range of chemical reactions, which makes it a valuable tool for researchers in various fields. Additionally, Boc-Pip is relatively easy to synthesize, which makes it readily available to researchers. However, one of the limitations of Boc-Pip is its potential toxicity. Like many chemical compounds, Boc-Pip can be toxic if not handled properly, which requires researchers to take appropriate safety precautions.
未来方向
There are a number of potential future directions for research involving Boc-Pip. One area of interest is the development of new peptide-based drugs using Boc-Pip as a protecting group. Researchers are also exploring the use of Boc-Pip in the synthesis of other bioactive compounds, such as natural products and small molecules. Additionally, there is potential for Boc-Pip to be used in the development of new materials, such as polymers and nanomaterials. Overall, the versatility and potential applications of Boc-Pip make it an exciting area of research for scientists in various fields.
合成方法
The synthesis of Boc-Pip involves a multi-step process that has been well-established in the literature. The first step involves the reaction of N-methylpiperidine with benzenesulfonyl chloride, which results in the formation of N-methylpiperidine-3-sulfonyl chloride. This intermediate is then reacted with Boc-anhydride to give the final product, Boc-Pip.
科学研究应用
Boc-Pip has been used in a variety of scientific research applications, including drug discovery, chemical biology, and medicinal chemistry. One of the key applications of Boc-Pip is in the synthesis of peptide-based drugs. Peptides are short chains of amino acids that have a wide range of biological activities, and they are therefore of great interest to researchers in the pharmaceutical industry. Boc-Pip is often used as a protecting group for the amine group of the terminal amino acid in a peptide sequence, which allows for selective activation of the amine group during peptide synthesis.
属性
IUPAC Name |
1-(benzenesulfonyl)-N-methylpiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3S/c1-14-13(16)11-6-5-9-15(10-11)19(17,18)12-7-3-2-4-8-12/h2-4,7-8,11H,5-6,9-10H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIQJZCNBOGMBFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1CCCN(C1)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

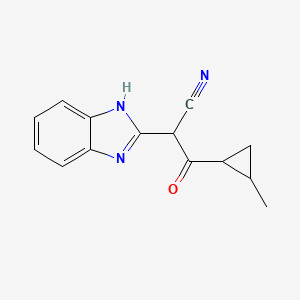
![2-methyl-N-[4-(1,3-thiazol-2-yl)phenyl]cyclopropane-1-carboxamide](/img/structure/B7528557.png)
![5-bromo-N-[[1-(dimethylamino)cyclopentyl]methyl]furan-2-carboxamide](/img/structure/B7528560.png)
![3-(2-phenylethenesulfonamido)-N-[3-(sulfamoylmethyl)phenyl]propanamide](/img/structure/B7528564.png)
![2-(6,7-dihydro-5H-cyclopenta[f][1]benzofuran-3-yl)-N-methylacetamide](/img/structure/B7528574.png)
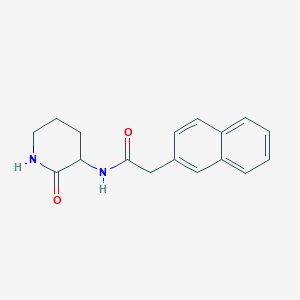
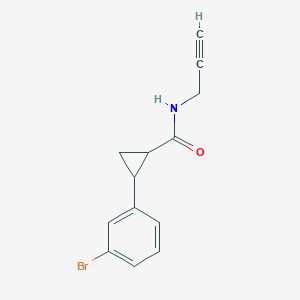
![1-[4-[3-(2,5-Dioxopyrrolidin-1-yl)propanoylamino]phenyl]piperidine-4-carboxamide](/img/structure/B7528608.png)
![(1R,2S)-1-[(3-hydroxyphenyl)methylamino]-2,3-dihydro-1H-inden-2-ol](/img/structure/B7528617.png)
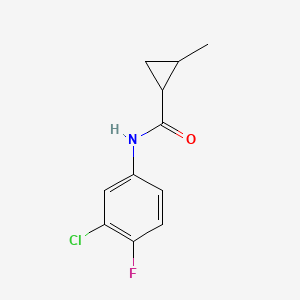
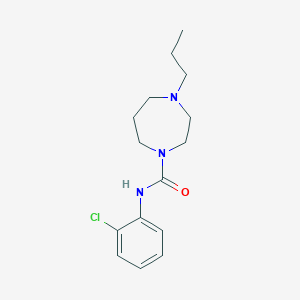
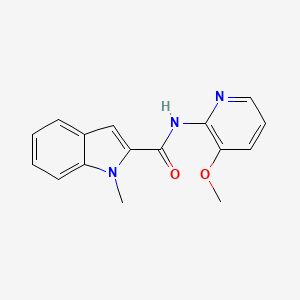
![4-(5-Methyl-2-nitrophenoxy)thieno[3,2-d]pyrimidine](/img/structure/B7528664.png)
![[4-(3-Chloropyridin-2-yl)piperazin-1-yl]-(oxolan-2-yl)methanone](/img/structure/B7528669.png)